molecular formula C16H11NO B13955312 Phenyl(quinolin-7-yl)methanone CAS No. 54885-03-9

Phenyl(quinolin-7-yl)methanone

Cat. No.: B13955312
CAS No.: 54885-03-9
M. Wt: 233.26 g/mol
InChI Key: XRAPBJFHQXEFPF-UHFFFAOYSA-N
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Description

7-Benzoylquinoline is a heterocyclic aromatic compound that features a quinoline core with a benzoyl group attached at the 7th position. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzoylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and acetaldehyde under acidic conditions. Another method is the Pfitzinger reaction, which involves the reaction of isatin with acetophenone in the presence of a base.

Industrial Production Methods: Industrial production of 7-Benzoylquinoline often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 7-Benzoylquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

7-Benzoylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a fluorescent probe for studying biological systems.

    Medicine: Quinoline derivatives, including 7-Benzoylquinoline, are investigated for their potential as anticancer, antimalarial, and antimicrobial agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Benzoylquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also inhibits enzymes such as topoisomerases, which are crucial for DNA topology and cell division. These interactions lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its broad spectrum of biological activities.

    8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

Uniqueness: 7-Benzoylquinoline is unique due to the presence of the benzoyl group, which enhances its lipophilicity and ability to interact with biological membranes. This structural feature also contributes to its distinct chemical reactivity and potential therapeutic applications .

Properties

CAS No.

54885-03-9

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

phenyl(quinolin-7-yl)methanone

InChI

InChI=1S/C16H11NO/c18-16(13-5-2-1-3-6-13)14-9-8-12-7-4-10-17-15(12)11-14/h1-11H

InChI Key

XRAPBJFHQXEFPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC=N3)C=C2

Origin of Product

United States

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